molecular formula C19H17ClN4O B10797847 5-[[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methoxy]-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

5-[[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methoxy]-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797847
M. Wt: 352.8 g/mol
InChI Key: OWTVMOKESSEJOP-DJIKBVBFSA-N
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Description

OSM-S-406 is a potent and orally bioavailable compound known for its role as an antagonist of the inhibitor of apoptosis proteins (IAPs). This compound binds to XIAP, cIAP1, and cIAP2 proteins with high affinity, making it a significant molecule in the study of apoptosis and cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-406 involves the construction of the aminothienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the generation of the boronate ester and the thiophene starting material synthesis .

Industrial Production Methods: Industrial production of OSM-S-406 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: OSM-S-406 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving halogens, are common in the synthesis and modification of OSM-S-406.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

OSM-S-406 has a wide range of scientific research applications, including:

Mechanism of Action

OSM-S-406 exerts its effects by binding to the inhibitor of apoptosis proteins (IAPs), specifically XIAP, cIAP1, and cIAP2. This binding disrupts the interaction between IAPs and their target proteins, leading to the activation of apoptotic pathways. The compound’s mechanism involves the inhibition of protein translation and the activation of the amino acid starvation response .

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

5-[[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methoxy]-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C19H17ClN4O/c20-16-5-3-13(4-6-16)19-23-22-17-9-21-10-18(24(17)19)25-11-15-8-12-1-2-14(15)7-12/h1-6,9-10,12,14-15H,7-8,11H2/t12-,14+,15?/m0/s1

InChI Key

OWTVMOKESSEJOP-DJIKBVBFSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1C=C2)COC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C2CC(C1C=C2)COC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)Cl

Origin of Product

United States

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